

The Role of KCL-286 in Axonal Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KCL-286

Cat. No.: B15621772

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Abstract

KCL-286 (also known as C286) is a novel, orally bioavailable small molecule that acts as a selective agonist for the Retinoic Acid Receptor $\beta 2$ (RAR $\beta 2$). It represents a promising therapeutic candidate for promoting axonal regeneration and functional recovery following spinal cord injury (SCI). Preclinical studies in rodent models of SCI have demonstrated the efficacy of **KCL-286** in stimulating axonal growth, modulating the inhibitory environment of the glial scar, and improving locomotor function. A Phase 1 clinical trial in healthy male volunteers has established its safety and tolerability, paving the way for further clinical investigation in SCI patients. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, experimental methodologies, and key signaling pathways associated with **KCL-286**.

Introduction

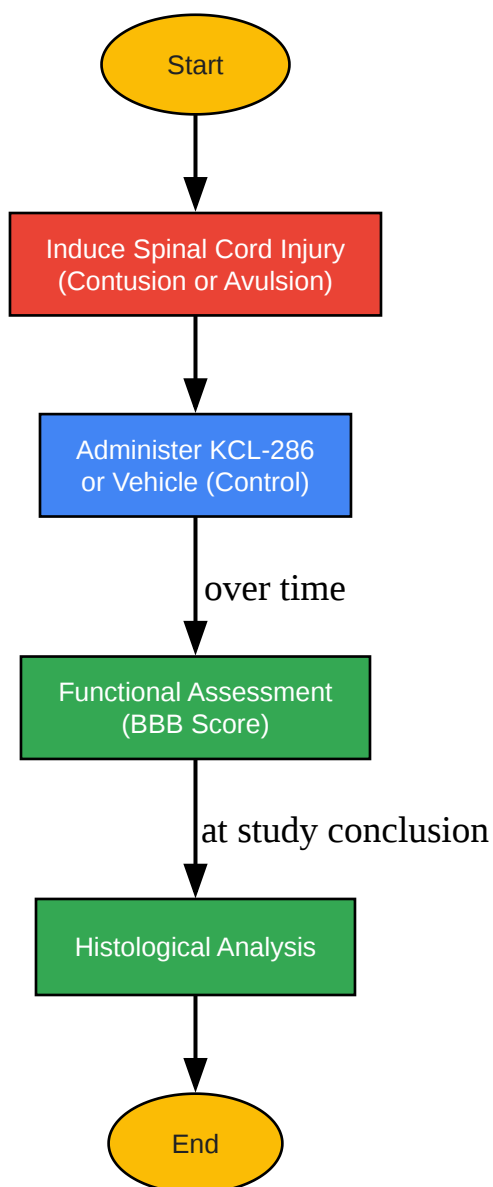
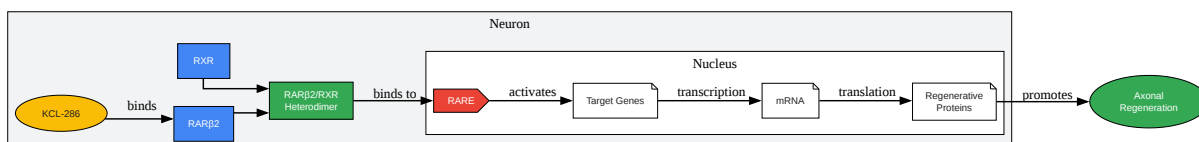
Axonal regeneration in the adult central nervous system (CNS) is notoriously limited after injury, leading to permanent functional deficits. The failure of axons to regrow is attributed to both the loss of intrinsic growth capacity and the presence of an inhibitory microenvironment at the injury site, characterized by the formation of a glial scar.[1] **KCL-286** has emerged as a potential therapeutic agent that addresses these challenges by activating RAR $\beta 2$, a key transcription factor involved in neuronal development and neurite outgrowth.[2]

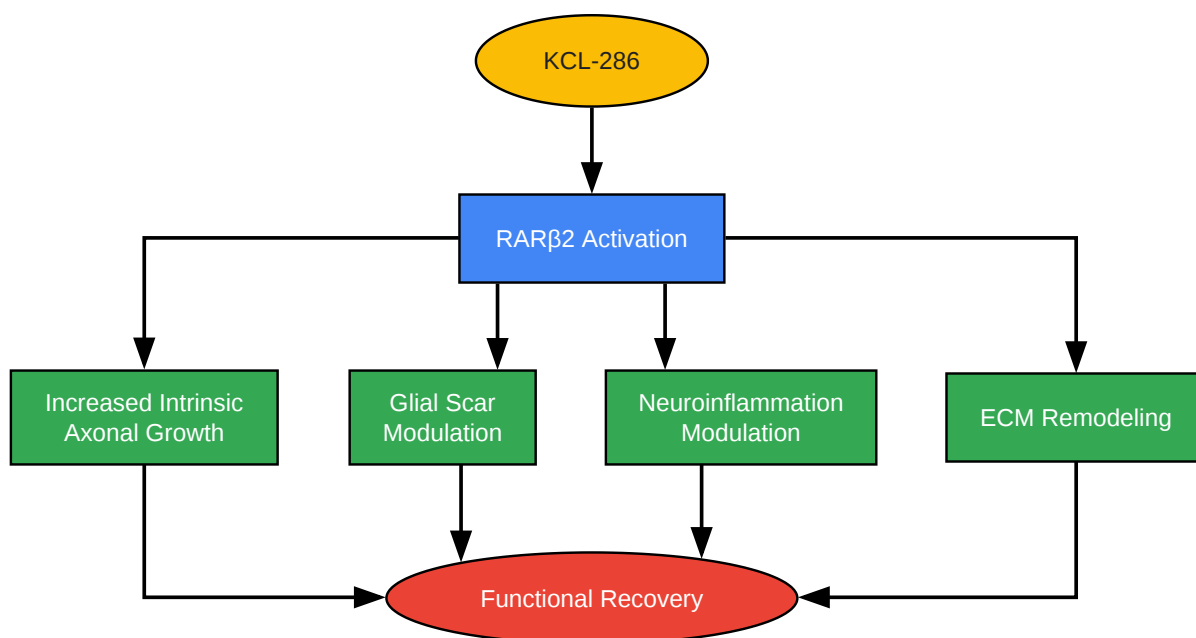
Mechanism of Action

KCL-286 is a selective agonist of the Retinoic Acid Receptor $\beta 2$ (RAR $\beta 2$), a nuclear receptor that plays a crucial role in gene transcription.^[2] The proposed mechanism of action involves the following key steps:

- **Receptor Binding and Activation:** **KCL-286** binds to the RAR $\beta 2$, which then forms a heterodimer with the Retinoid X Receptor (RXR).
- **RARE Binding:** This RAR $\beta 2$ /RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.^[2]
- **Transcriptional Regulation:** The binding of the complex to RAREs initiates the transcription of genes involved in multiple pathways that promote axonal regeneration. This includes genes that enhance the intrinsic growth capacity of neurons and modulate the extracellular matrix.^[2]

Signaling Pathway Diagram





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References

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- 2. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
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